molecular formula C20H15N3O3S B12117624 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-N-thiazol-2-yl-propionamide

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-N-thiazol-2-yl-propionamide

Cat. No.: B12117624
M. Wt: 377.4 g/mol
InChI Key: CTGMTADATDZJNG-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-N-thiazol-2-yl-propionamide is a phthalimide derivative characterized by a central isoindole-1,3-dione (phthalimide) core linked to a phenyl group and a thiazole ring via a propionamide bridge. Its molecular formula is C₁₄H₁₁N₃O₃S, with an average mass of 301.32 g/mol and a monoisotopic mass of 301.052112 g/mol . The compound’s ChemSpider ID is 594293, and it is structurally defined by the presence of:

  • A phenyl group enhancing lipophilicity.
  • A thiazol-2-yl substituent, which may facilitate hydrogen bonding or target-specific interactions due to its heterocyclic nitrogen and sulfur atoms.

This compound belongs to a broader class of phthalimide derivatives investigated for diverse biological activities, including anti-inflammatory, analgesic, and hemoglobin-modulating properties .

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C20H15N3O3S/c24-17(22-20-21-10-11-27-20)16(12-13-6-2-1-3-7-13)23-18(25)14-8-4-5-9-15(14)19(23)26/h1-11,16H,12H2,(H,21,22,24)

InChI Key

CTGMTADATDZJNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=NC=CS2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-N-thiazol-2-yl-propionamide typically involves the reaction of phthalic anhydride with appropriate amines and thiazoles under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-N-thiazol-2-yl-propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous phthalimide derivatives, focusing on substituent variations, molecular properties, and biological activities.

Nitrate Ester-Linked Phthalimides

Compounds such as (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (Compound 1) and 4-(1,3-dioxo-isoindol-2-yl)benzyl nitrate (Compound 5) feature nitrate ester groups attached to the phthalimide core . Key differences include:

  • Bioactivity: These derivatives exhibit mutagenic potency (0–4,803 revertants/μmol in Ames tests) due to nitrate ester-mediated DNA alkylation . In contrast, the target compound’s thiazole group may reduce genotoxicity, though mutagenicity data are unavailable.
  • Therapeutic Potential: Nitrate-linked derivatives demonstrate analgesic and anti-inflammatory effects and stimulate γ-globin RNA synthesis, suggesting utility in sickle cell disease . The target compound’s phenyl-thiazole substituents may confer distinct target selectivity.
  • Molecular Weight : Nitrate derivatives (e.g., Compound 5: ~316 g/mol) are slightly heavier than the target compound (301.32 g/mol), influencing solubility and bioavailability .

Sulfonate/Sulfonamide Derivatives

Examples include Sodium 6-(1,3-dioxoisoindol-2-yl)-1-hexanesulfonate (XXIVb) and N-Cyclohexyl-6-(1,3-dioxoisoindol-2-yl)-hexanesulfonamide (XXVIe) . Key distinctions:

  • Substituents : These compounds feature alkyl sulfonate/sulfonamide chains, enhancing hydrophilicity compared to the target’s phenyl-thiazole group.
  • Synthetic Utility : The sulfonate group in XXIVb is introduced via nucleophilic substitution, whereas the target compound’s synthesis likely involves amide coupling .

Benzothiazole-Containing Analogs

The compound 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide (ChemSpider ID: 663168-54-5) replaces the phthalimide with a benzothiazole-1,1,3-trioxide moiety . Differences include:

  • Molecular Weight : Higher mass (~365 g/mol) compared to the target compound may reduce blood-brain barrier penetration .

Aryl-Substituted Phthalimides

Examples like N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxoisoindol-2-yl)propionamide (CAS: 313267-30-0) and N-(3,5-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide (CAS: 313267-28-6) feature substituted phenyl groups instead of thiazole . Notable contrasts:

  • Lipophilicity : Methyl-substituted phenyl groups enhance hydrophobicity, whereas the target’s thiazole may improve aqueous solubility.
  • Pharmacokinetics : Thiazole’s hydrogen-bonding capacity could enhance target engagement compared to passive aryl interactions.

Morpholine/Piperidine-Linked Derivatives

Compounds such as 3-(1,3-dioxoisoindol-2-yl)-N-[2-(morpholine-4-carbonyl)-phenyl]propionamide (CAS: 389066-53-9) and 2-(1,3-dioxoisoindol-2-yl)-N-[4-(piperidine-1-sulfonyl)-phenyl]acetamide (CAS: 600149-59-5) incorporate morpholine or piperidine moieties . Key differences:

  • Molecular Weight : Higher masses (407–435 g/mol) may limit oral bioavailability compared to the target compound .

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